Pyrazine-2,6-dicarboxylic Acid

Descripción general

Descripción

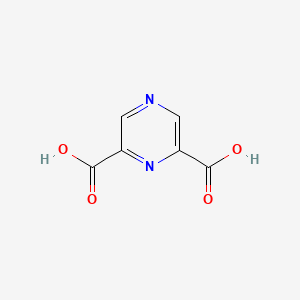

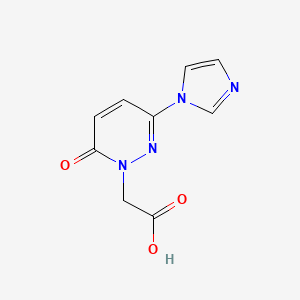

Pyrazine-2,6-dicarboxylic acid is a compound with the molecular weight of 168.11 . It is also known by its IUPAC name 2,6-pyrazinedicarboxylic acid .

Synthesis Analysis

Cocrystals of pyrazine with dicarboxylic acids were synthesized by mechanochemical methods . The synthesis and characterization of polymeric coordination complexes of Co (II) and Ni (II) ions with pyrazine-2,3-dicarboxylic acid and 1-vinylimidazole were also reported .Molecular Structure Analysis

The molecular structure of Pyrazine-2,6-dicarboxylic Acid consists of 16 bonds in total, including 12 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 2 carboxylic acids (aromatic), and 2 hydroxyl groups .Chemical Reactions Analysis

Pyrazine-2,6-dicarboxylic Acid undergoes various chemical reactions. For instance, it has been used in the synthesis of polymeric coordination complexes of Co (II) and Ni (II) ions . It also reacts with halogenated acids to form pyrazinium salt .Aplicaciones Científicas De Investigación

Versatile Pharmacophore

Pyrazine derivatives, including Pyrazine-2,6-dicarboxylic Acid, are important class of pharmacophores because of their versatility in pharmacological activity . They have been proven to be important scaffolds in pharmaceuticals . Many synthesized pyrazine derivatives deserve special attention because of their pharmacological activity such as Pyrazinamide which is a known anti-tuberculosis agent .

Synthesis of New Derivatives

Pyrazine-2,6-dicarboxylic Acid can be used to synthesize new derivatives. For example, ten new pyrazine 2-carboxylic acid derivatives were synthesized using substituted Pyrazine 2-carboxylic acids with various piperazines .

Materials Science

Pyrazine-2,6-dicarboxylic Acid finds applications in materials science . It can be used in the synthesis and design of new coordination polymers (CPs) owing to specific architectures, varied topologies and desired functions .

Organic Synthesis

Pyrazine-2,6-dicarboxylic Acid is used in organic synthesis . It can form polymeric complexes with different structural properties due to the easy bending of the carboxylate groups .

Gas Storage and Adsorption

Coordination polymers of Pyrazine-2,6-dicarboxylic Acid have been extensively studied for their properties of gas storage and adsorption . The H2 adsorption performances for Co (II) and Ni (II) complexes were estimated as 2.66 and 2.99 wt% at 87 bar .

Biological and Chemical Applications

Coordination polymers of Pyrazine-2,6-dicarboxylic Acid have wide biological and chemical applications including luminescence, magnetism, catalysis, sensor, drug delivery and antibacterial effect .

Safety And Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor .

Direcciones Futuras

A new series of alkaline-earth-metal based coordination polymers were synthesized using a pyrazine-2,5-dicarboxylic acid (2,5-H2pzdc) ligand under hydrothermal conditions . These compounds show a variety of structural topologies, reflecting the variable coordination geometries of the alkaline-earth ions . This suggests potential future directions in the study and application of Pyrazine-2,6-dicarboxylic Acid.

Propiedades

IUPAC Name |

pyrazine-2,6-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O4/c9-5(10)3-1-7-2-4(8-3)6(11)12/h1-2H,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGGUNVYOABLSQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C=N1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90469283 | |

| Record name | Pyrazine-2,6-dicarboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90469283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyrazine-2,6-dicarboxylic Acid | |

CAS RN |

940-07-8 | |

| Record name | Pyrazine-2,6-dicarboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90469283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl N-[(2S)-1-amino-4-methylpentan-2-yl]carbamate](/img/structure/B1365111.png)